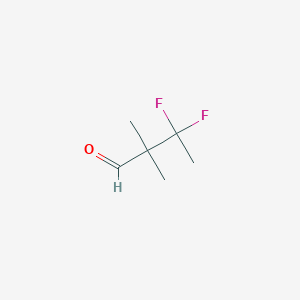

3,3-Difluoro-2,2-dimethylbutanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

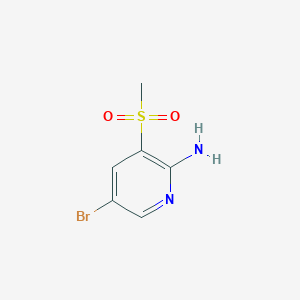

3,3-Difluoro-2,2-dimethylbutanal is a chemical compound with the CAS Number: 1996581-55-5 . It has a molecular weight of 136.14 .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C6H10F2O . The exact structure would need to be confirmed by spectroscopic analysis.Wissenschaftliche Forschungsanwendungen

Environmental and Health Impact Studies

Research on compounds related to 3,3-Difluoro-2,2-dimethylbutanal, especially fluorinated alternatives, has focused on understanding their environmental persistence and potential health risks. Studies have found that per- and polyfluoroalkyl substances (PFASs), which include fluorinated compounds similar in structure or function to this compound, are emerging persistent organic pollutants. These substances, due to their resistance to degradation and bioaccumulation potential, present considerable environmental and health risks. They have been found in various environmental media and human tissues, indicating widespread exposure. Fluorinated alternatives exhibit systemic multiple organ toxicities, comparable or even more severe than those of legacy PFASs, underscoring the need for additional toxicological studies to assess their long-term safety (Yu Wang et al., 2019).

Microbial Degradation and Environmental Fate

The environmental biodegradability of polyfluoroalkyl chemicals, including those similar to this compound, has been the subject of extensive research. These studies aim to understand the pathways and mechanisms of degradation in various environmental settings. The findings suggest that while some fluorinated compounds can undergo microbial degradation, leading to the formation of perfluoroalkyl acids (PFAAs), the process is complex and highly dependent on specific environmental conditions. This research underscores the challenges in mitigating the environmental impact of fluorinated compounds and highlights the need for further studies to explore effective degradation pathways (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Technological Applications and Challenges

Studies have also explored the application of fluorinated compounds in technology and industry, focusing on their unique properties such as high chemical stability and resistance to extreme conditions. For instance, microfluidic devices utilizing poly(dimethylsiloxane) (PDMS) incorporate fluorinated components to enhance performance in biological studies. These applications benefit from the advantageous properties of fluorinated compounds, including their stability and resistance to various chemical and physical stresses. However, the environmental and health concerns associated with these substances necessitate careful consideration and management of their use (S. Sia & G. Whitesides, 2003).

Eigenschaften

IUPAC Name |

3,3-difluoro-2,2-dimethylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-5(2,4-9)6(3,7)8/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEYNVJCQFQACH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

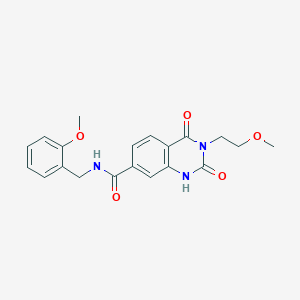

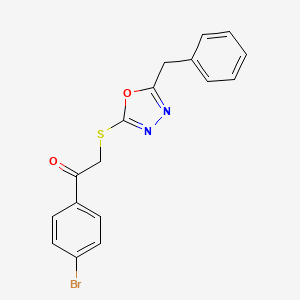

![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2620836.png)

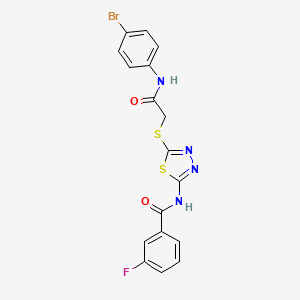

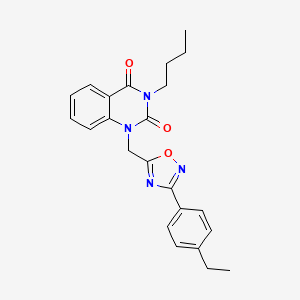

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)

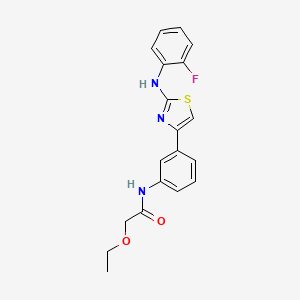

![1-(2-fluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2620843.png)

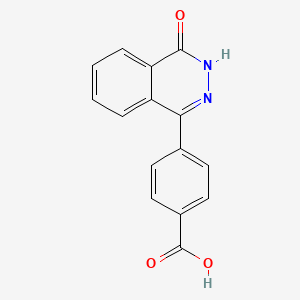

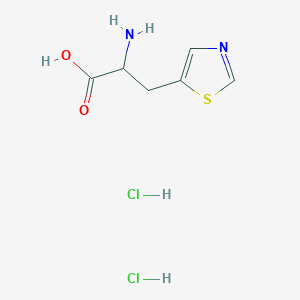

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)

![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)